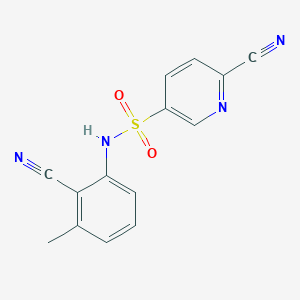

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide

CAS No.: 1465368-84-6

Cat. No.: VC7150536

Molecular Formula: C14H10N4O2S

Molecular Weight: 298.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1465368-84-6 |

|---|---|

| Molecular Formula | C14H10N4O2S |

| Molecular Weight | 298.32 |

| IUPAC Name | 6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 |

| Standard InChI Key | ZHKPHTANORHNND-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a sulfonamide group () and at the 6-position with a cyano group (). The sulfonamide nitrogen is further bonded to a 2-cyano-3-methylphenyl moiety, introducing steric and electronic complexity (Fig. 1) .

Key structural attributes:

-

Pyridine core: Provides aromaticity and hydrogen-bonding capabilities.

-

Sulfonamide bridge: Enhances solubility and facilitates interactions with biological targets.

-

Cyanophenyl substituent: Introduces electron-withdrawing effects and planar geometry.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 298.32 g/mol | |

| Density | Not Available | |

| Melting/Boiling Points | Not Available |

Compared to structurally related compounds like 2-chloro-6-cyano-N-methylpyridine-3-sulfonamide (MW 231.66 g/mol) , this compound’s higher molecular weight reflects its additional cyano and methylphenyl groups.

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via sulfonylation reactions, as detailed in patent EP1284733A1 . A high-yield method involves:

-

Chlorosulfonation: Reacting 4-chloropyridine with chlorosulfonic acid to form 3-sulfonylchloride-4-chloropyridine.

-

Amination: Treating the intermediate with 2-cyano-3-methylaniline under controlled ammonia concentrations to prevent byproduct formation .

This process achieves >95% purity by minimizing condensation byproducts, making it scalable for industrial use .

Role in Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing torsemide, a loop diuretic. Its sulfonamide group is critical for binding to carbonic anhydrase isoforms, a mechanism shared with drugs like SLC-0111 .

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

-

Target Validation: Screen against NLRP3 and CA IX isoforms.

-

Structural Optimization: Modify substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume